molecular formula C12H13N3O2 B8006910 4-Nitro-2-(1-piperidinyl)benzonitrile

4-Nitro-2-(1-piperidinyl)benzonitrile

Cat. No.: B8006910
M. Wt: 231.25 g/mol
InChI Key: OXKNPUSESOAUGT-UHFFFAOYSA-N
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Description

4-Nitro-2-(1-piperidinyl)benzonitrile (CAS: 855290-56-1) is a substituted benzonitrile derivative with the molecular formula C₁₂H₁₃N₃O₂ and a molecular weight of 231.256 g/mol . Structurally, it features a nitrile (-CN) group at the benzonitrile core, a nitro (-NO₂) group at the para position, and a piperidinyl (1-piperidinyl) substituent at the ortho position. This combination of substituents makes the compound of interest in pharmaceutical and materials science research, particularly in reactions involving C–H activation or as a precursor in heterocyclic synthesis .

Properties

IUPAC Name

4-nitro-2-piperidin-1-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-9-10-4-5-11(15(16)17)8-12(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKNPUSESOAUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(1-piperidinyl)benzonitrile typically involves the reaction of 4-nitrobenzonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-(1-piperidinyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nitro-2-(1-piperidinyl)benzonitrile is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Nitro-2-(1-piperidinyl)benzonitrile involves its interaction with specific molecular targets. The nitro group and piperidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(1-Piperidinyl)benzonitrile

It is a white solid with a melting point of 52–53°C, and its NMR data (¹H and ¹³C) align with simpler benzonitrile derivatives .

4-(1-Piperidinyl)-2-(trifluoromethyl)benzonitrile

The -CF₃ substituent is both electron-withdrawing and sterically demanding, further altering electronic density and solubility. Its melting point (68–69°C) is higher than that of 4-(1-piperidinyl)benzonitrile, likely due to increased molecular rigidity and intermolecular interactions involving the -CF₃ group .

Nitro-Substituted Benzonitriles with Varied Functional Groups

4-Nitro-2-(phenylthio)benzonitrile (Compound 8g)

This compound replaces the piperidinyl group with a phenylthio (-SPh) substituent. Key spectral data include:

  • ¹H NMR (CDCl₃) : δ 8.00 (dd, J = 2.0, 8.4 Hz), 7.80 (d, J = 8.4 Hz), 7.72 (d, J = 2.0 Hz).
  • ¹³C NMR: δ 150.2 (C-NO₂), 147.3 (C-S), 116.0 (C≡N). The phenylthio group enhances lipophilicity and may participate in sulfur-specific reactions, such as oxidation to sulfoxides or sulfones, which are absent in the piperidinyl analogue .

4-Nitro-2-(trifluoromethyl)benzonitrile

With a molecular formula C₈H₃F₃N₂O₂ (MW: 216.118 g/mol; CAS: 320-47-8), this compound substitutes the piperidinyl group with -CF₃. The -CF₃ group increases polarity and oxidative stability but reduces basicity compared to the piperidinyl analogue. Its applications include use as a building block in agrochemicals and nonlinear optical materials due to its strong electron-withdrawing effects .

Piperidinyl-Linked Benzonitriles with Complex Substituents

4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile

4-(1-Piperidinylsulfonyl)benzonitrile

With the molecular formula C₁₂H₁₄N₂O₂S (CAS: 227935-30-0), this compound replaces the nitro group with a sulfonyl (-SO₂) linker to the piperidinyl group. The sulfonyl group increases acidity and solubility in polar solvents, diverging from the nitro group’s electronic effects .

Comparative Analysis of Physicochemical and Functional Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
4-Nitro-2-(1-piperidinyl)benzonitrile C₁₂H₁₃N₃O₂ 231.256 -NO₂, -C≡N, -N(C₅H₁₀) Not reported
4-(1-Piperidinyl)benzonitrile C₁₂H₁₄N₂ 186.258 -C≡N, -N(C₅H₁₀) 52–53
4-Nitro-2-(trifluoromethyl)benzonitrile C₈H₃F₃N₂O₂ 216.118 -NO₂, -C≡N, -CF₃ Not reported
4-(1-Piperidinylsulfonyl)benzonitrile C₁₂H₁₄N₂O₂S 250.316 -C≡N, -SO₂-N(C₅H₁₀) Not reported

Key Observations :

  • Electronic Effects: The nitro group in this compound significantly reduces electron density at the aromatic ring compared to non-nitro analogues, directing reactivity toward electrophilic substitution at meta positions .
  • Solubility : Piperidinyl groups generally enhance solubility in organic solvents, while sulfonyl or trifluoromethyl groups improve aqueous solubility .
  • Applications: Piperidinyl-nitro benzonitriles are explored in medicinal chemistry for kinase inhibition , whereas -CF₃ analogues are prioritized in materials science for nonlinear optics .

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